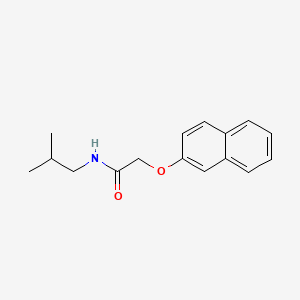

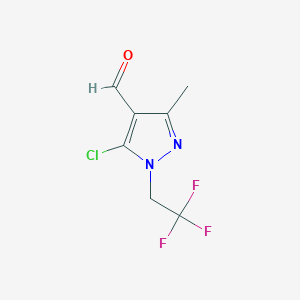

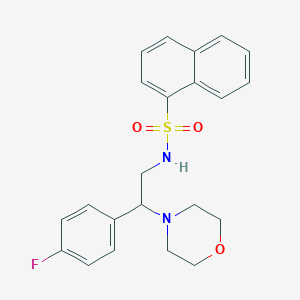

![molecular formula C14H16N4O2S3 B2516417 2-((3-乙基-6-甲基-4-氧代-3,4,6,7-四氢噻吩并[3,2-d]嘧啶-2-基)硫代)-N-(噻唑-2-基)乙酰胺 CAS No. 851409-56-8](/img/structure/B2516417.png)

2-((3-乙基-6-甲基-4-氧代-3,4,6,7-四氢噻吩并[3,2-d]嘧啶-2-基)硫代)-N-(噻唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a chemical entity that appears to be related to thieno[3,2-d]pyrimidin derivatives. These derivatives are of significant interest due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, we can infer from the related structures and activities that it may possess interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin derivatives involves multiple steps, including condensation reactions, chlorination, and further functionalization. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was achieved by condensing 3-methoxybenzoic acid with an intermediate that was prepared from methyl 3-aminothiophene-2-carboxylate through condensation with urea, chlorination with phosphorus oxychloride, and condensation with ethane-1,2-diamine . This suggests that the synthesis of the compound would likely involve similar strategies, potentially including the use of thiolation reactions to introduce the thioether moiety.

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin derivatives is characterized by the presence of a fused thieno-pyrimidine ring system. The crystal structure of a related compound was determined to belong to the tetragonal system, with specific geometric bond lengths and angles that can be optimized using density functional theory (DFT) . These structural analyses are crucial for understanding the molecular conformation and potential reactive sites of the compound.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their molecular orbital energies. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insight into the electron-donating and electron-accepting capabilities of the molecule. For example, the related compound mentioned in the first paper has its HOMO and LUMO energies calculated, which indicates its reactive character . These energies are also indicative of the potential sites for chemical reactions, such as nucleophilic attacks or interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin derivatives can be explored through theoretical calculations and experimental measurements. The molecular electrostatic potential (MEP) surface map, which can be investigated using theoretical calculations at the B3LYP/6-311+G(d,p) levels, provides information on the charge distribution within the molecule . Additionally, the intermolecular interactions within the crystal structures can be quantitatively analyzed using Hirshfeld surface analysis, which is helpful in understanding the compound's behavior in the solid state.

The related compound has demonstrated marked inhibition against various human cancer cell lines, indicating that the compound may also possess similar anticancer activity . Molecular docking studies can further reveal the potential of these compounds to inhibit specific proteins or enzymes, which is valuable for drug design and discovery.

科学研究应用

合成和杀虫评估

该化合物已被用于合成多种杂环,对棉铃虫等害虫表现出显着的杀虫活性,斜纹夜蛾。这突出了其在农业病虫害管理中的潜在应用(Fadda 等,2017)。

抗菌活性

对该化合物的噻唑和稠合衍生物的研究表明,它们对细菌和真菌分离株具有良好的抗菌活性,表明其在开发新的抗菌剂中的潜在用途(Wardkhan 等,2008)。

化学合成方法

该化合物也是创建各种杂环的新型合成路线中不可或缺的一部分,展示了其结构在化学合成中的多功能性。这突出了其在药物化学中对治疗剂开发的重要性(El Azab & Elkanzi,2014)。

杂环化合物开发

其用途延伸至合成噻唑并嘧啶及其相关衍生物,具有潜在的抗氧化和抗菌活性,进一步强调了其在药物研究和开发中的作用(Youssef & Amin,2012)。

新型治疗剂

探索该化合物及其衍生物的抗肿瘤活性,发现了对各种癌细胞系具有高抑制作用的新分子,突出了其在肿瘤药物发现中的潜力(Shams 等,2010)。

属性

IUPAC Name |

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S3/c1-3-18-12(20)11-9(6-8(2)23-11)16-14(18)22-7-10(19)17-13-15-4-5-21-13/h4-5,8H,3,6-7H2,1-2H3,(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNKLHHKLCWDJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

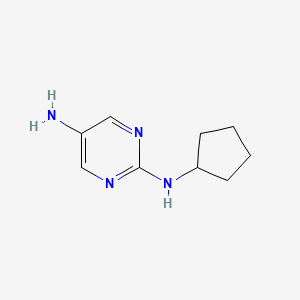

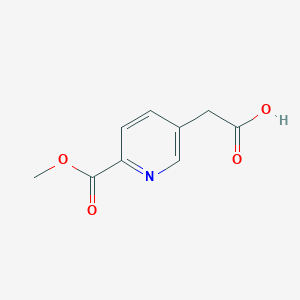

![4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B2516338.png)

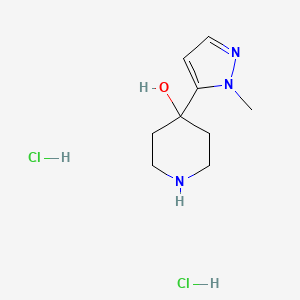

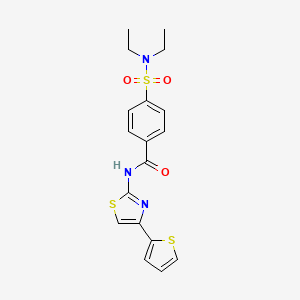

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2516340.png)

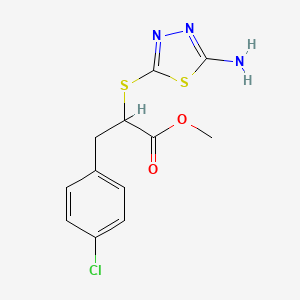

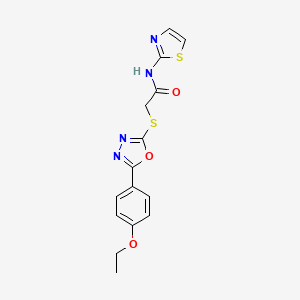

![N-(4-fluorophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2516344.png)

![2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2516352.png)

![(1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride](/img/structure/B2516357.png)